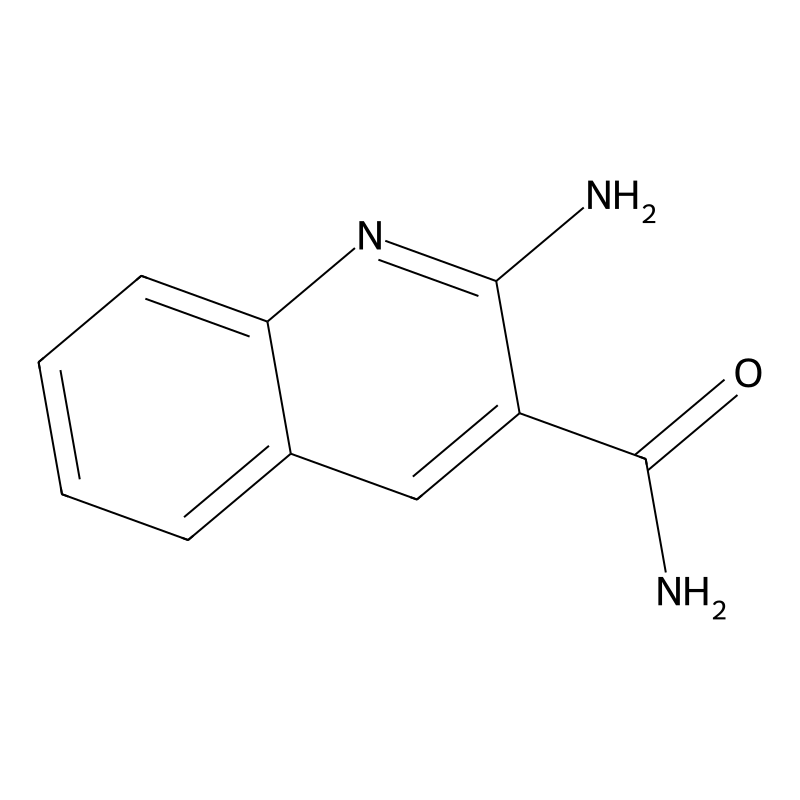

2-Aminoquinoline-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

A handful of studies describe the synthesis and characterization of 2-AQC, primarily focusing on its preparation through various methods and subsequent identification using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) []. These studies provide valuable information for researchers interested in obtaining and confirming the identity of 2-AQC for further investigation.

Potential Applications:

Due to its structural similarity to known bioactive molecules, 2-AQC has been proposed to possess potential applications in various areas of scientific research, including:

- Medicinal Chemistry: The quinoline ring system is present in numerous clinically relevant drugs, and 2-AQC could serve as a starting point for the development of novel therapeutic agents []. However, further research is needed to explore its potential biological activities and therapeutic efficacy.

- Material Science: The specific properties of 2-AQC, such as its potential for forming hydrogen bonds or interacting with other molecules, could be investigated for its suitability in the development of new materials with desired functionalities. However, this area of research is still in its preliminary stages.

2-Aminoquinoline-3-carboxamide is a heterocyclic compound characterized by a quinoline ring structure with an amino group at the second position and a carboxamide group at the third position. Its molecular formula is , and it has gained attention for its diverse biological activities and potential therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Oxidation: This process can modify the compound to enhance its biological activity.

- Reduction: Commonly involves reagents like iron in acetic acid, leading to various derivatives.

- Substitution Reactions: These reactions allow for the introduction of different functional groups, broadening the compound's applicability.

The major products formed depend on the specific reaction conditions and reagents used, demonstrating the compound's versatility in synthetic chemistry .

The compound exhibits significant biological activities, primarily through its interactions with various enzymes and receptors. Notable effects include:

- Inhibition of Tyrosine Kinases: This action promotes apoptosis and disrupts cancer cell proliferation.

- Impact on DNA Repair Mechanisms: By inhibiting tyrosyl-DNA phosphodiesterase II, it aids in DNA damage repair.

- Modulation of Immune Responses: It influences natural killer T cells and macrophages, reducing inflammation and cytokine expression .

Several methods have been developed for synthesizing 2-aminoquinoline-3-carboxamide:

- Friedländer Reaction: This method utilizes cyanoacetamides and 2-aminobenzaldehydes as starting materials. It often results in a straightforward workup procedure involving precipitation and filtration.

- One-Pot Reactions: Recent advancements have introduced one-pot synthetic protocols that combine amination, condensation, cyclization, and dehydrogenation reactions, allowing for complex compounds to be synthesized efficiently .

- Knoevenagel Reaction: This approach has been used to prepare substituted derivatives from 3-(2-nitrophenyl)-2-cyanoacrylic acid amides .

2-Aminoquinoline-3-carboxamide has several applications in medicinal chemistry, including:

- Antitumor Agents: Its ability to induce apoptosis and inhibit cancer cell growth makes it a candidate for cancer therapies.

- Anti-inflammatory Drugs: The compound's effects on immune modulation suggest potential use in treating inflammatory diseases.

- Antimicrobial Agents: Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria .

Studies have demonstrated that 2-aminoquinoline-3-carboxamide interacts with key biochemical pathways involved in cell cycle regulation and apoptosis. Its mechanism of action includes:

- Targeting specific enzymes like HDM2 ubiquitin ligase (E3), which plays a role in protein degradation pathways associated with tumor suppression.

- Modulating signaling pathways that influence cellular metabolism and gene expression, contributing to its therapeutic effects .

Several compounds share structural similarities with 2-aminoquinoline-3-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carboxamide | Chlorine substitution at position 2 | Antimicrobial properties against bacteria |

| Quinoline-3-carboxamide | Lacks amino group at position 2 | Potential anti-inflammatory effects |

| 4-Aminoquinoline-3-carboxamide | Amino group at position 4 instead of 2 | Antitumor activity |

| Pyrimido[4,5-b]quinolinones | Contains additional pyrimidine ring | Antimicrobial, anti-inflammatory activities |

These compounds highlight the unique structural features of 2-aminoquinoline-3-carboxamide while illustrating its distinct biological activities compared to its analogs. The presence of both amino and carboxamide groups contributes significantly to its pharmacological profile, making it a valuable candidate for further research and development in medicinal chemistry .

Classical Synthetic Routes

Friedländer Reaction Pathway

The Friedländer reaction stands as one of the most fundamental and versatile approaches for constructing quinoline scaffolds, including 2-aminoquinoline-3-carboxamide derivatives [1] [2] [3]. This classical methodology, first reported by German chemist Paul Friedländer in 1882, involves the condensation of 2-aminobenzaldehydes with compounds containing active methylene groups [2] [4].

For the synthesis of 2-aminoquinoline-3-carboxamide, a modified Friedländer approach enables direct condensation of 2-aminobenzaldehydes with cyanoacetamides under basic conditions [3]. This one-pot protocol involves heating equimolar quantities of 2-aminobenzaldehyde derivatives with cyanoacetamide compounds in ethanol with catalytic sodium hydroxide at 70°C for approximately 10 minutes [3]. The reaction proceeds through initial Knoevenagel condensation to form an acrylonitrile intermediate, followed by cyclization and aromatization to yield the desired product [3].

The mechanistic pathway involves two viable routes. In the first mechanism, the 2-amino substituted carbonyl compound and the cyanoacetamide react in a rate-limiting aldol condensation step [2]. This intermediate undergoes dehydration through an elimination reaction to form an unsaturated intermediate, which subsequently loses water again during imine formation to complete the quinoline ring system [2]. Alternatively, the reaction can proceed through initial Schiff base formation followed by aldol reaction and elimination [2].

Representative yields for this methodology are consistently high, with isolated yields exceeding 85% for electron-deficient substrates . For example, 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide can be synthesized in 88% yield using 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide [3]. The substrate flexibility extends to various substituted benzaldehydes, including halogenated, alkylated, and heteroaromatic aldehydes, demonstrating the broad applicability of this approach [3].

Key advantages of the Friedländer pathway include operational simplicity, easy availability of starting materials, high yields, and simplified workup procedures [1] . Products typically precipitate upon cooling, enabling purification through filtration without the need for chromatographic separation [3]. This method has found significant applications in pharmaceutical synthesis, natural product preparation, and the development of fluorescent materials [1] [4].

Reductive Cyclization of Nitrocyano Olefins

The reductive cyclization approach represents a powerful alternative strategy for constructing 2-aminoquinoline-3-carboxamide derivatives, particularly when starting from readily available nitroaromatic precursors [6] [7] [8]. This methodology exploits the reduction of nitro groups coupled with cyclization to form the quinoline ring system in a single operation.

The process typically employs low-valent titanium reagents, such as titanium tetrachloride in combination with zinc, to promote the intramolecular reductive cyclization of nitrocyano olefins [6] [7]. Under these conditions, the nitro group is reduced to a nitroso intermediate, which then undergoes cyclization with the adjacent cyano functionality to establish the quinoline framework [6] [7] [8].

A particularly effective protocol involves treating substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides with titanium tetrachloride and zinc under controlled conditions [6]. The reaction typically requires temperatures of 80-120°C and proceeds through a titanium-mediated single electron reduction mechanism [8]. The nitro group is initially reduced to form a nitrosoarene intermediate, which readily engages in intramolecular cyclization with the cyano group [8].

Experimental evidence supports a mechanism involving the formation of nitrosoarene intermediates, which are highly reactive toward intramolecular cyclization reactions [7] [8]. These intermediates can be trapped and characterized, confirming their role in the overall transformation [7]. The process demonstrates excellent tolerance for electron-deficient substrates, making it particularly valuable for preparing quinoline derivatives bearing electron-withdrawing substituents [6] [8].

Yields for this methodology typically range from 70-85%, with the approach showing particular strength in handling substrates that might be challenging for other synthetic routes [6]. The method tolerates various functional groups and substitution patterns, providing access to diverse 2-aminoquinoline-3-carboxamide derivatives [6] [7].

Post-Functionalization Approaches

Post-functionalization strategies offer complementary access to 2-aminoquinoline-3-carboxamide derivatives through late-stage modification of preformed quinoline scaffolds [9]. These approaches are particularly valuable for introducing sterically hindered substituents or for creating libraries of compounds from common intermediates.

A representative post-functionalization protocol involves the preparation of quinoline-3-carbonyl chlorides, which can then be converted to the corresponding carboxamides through reaction with appropriate amines . The sequence begins with treatment of quinoline-3-carboxylic acid derivatives with thionyl chloride to generate the reactive acyl chloride intermediate [9]. This intermediate subsequently reacts with primary or secondary amines under Schotten-Baumann conditions to install the carboxamide functionality .

Typical reaction conditions employ potassium carbonate as a base in acetone solvent, with yields ranging from 65-80% for the amidation step . The approach demonstrates excellent compatibility with various amine nucleophiles, including sterically hindered cycloalkylamines and aromatic amines [9].

Alternative post-functionalization strategies include direct amidation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dimethylformamide [9]. These conditions provide access to quinoline-4-carboxamide derivatives through controlled amide bond formation [9].

The post-functionalization approach excels in situations requiring late-stage diversification, allowing medicinal chemists to rapidly explore structure-activity relationships [9]. However, it requires pre-synthesized quinoline carboxylic acid starting materials, which may limit its overall efficiency compared to convergent synthetic approaches .

Modern Synthetic Strategies

One-Pot Synthesis from Cyanoacetamides

Modern synthetic approaches to 2-aminoquinoline-3-carboxamide have been revolutionized by the development of efficient one-pot methodologies that streamline the synthetic process while maintaining high yields and selectivity [3] [10] [11]. These protocols represent significant advances in terms of operational simplicity and atom economy.

The most successful one-pot approach involves the direct condensation of cyanoacetamides with 2-aminobenzaldehydes under optimized reaction conditions [3] [10] [11]. This methodology exploits the inherent reactivity of both components to achieve rapid quinoline formation through a Friedländer-type mechanism [3]. The process typically employs sodium hydroxide as a base catalyst in ethanol solvent at 70°C, with reaction times as short as 10 minutes [3].

A key advantage of this approach is the exceptional yields achieved, often exceeding 85% for a wide range of substrates [3] [10]. The reaction demonstrates remarkable substrate tolerance, accommodating various substitution patterns on both the aldehyde and cyanoacetamide components [3] [10]. Electron-withdrawing groups on the benzaldehyde component generally enhance reactivity and yield, while electron-donating groups may require slightly modified conditions [3].

The mechanistic pathway involves initial Knoevenagel condensation between the aldehyde and the active methylene group of the cyanoacetamide [3] [10]. This intermediate undergoes subsequent cyclization through attack of the amino group on the nitrile functionality, followed by aromatization to yield the final quinoline product [3]. The process benefits from the elimination of water as the only byproduct, contributing to excellent atom economy [3].

Workup procedures are remarkably simple, with products typically precipitating upon cooling of the reaction mixture [3] [10]. Purification can often be achieved through simple filtration and recrystallization, eliminating the need for column chromatography [3]. This operational simplicity makes the methodology particularly attractive for both research and potential industrial applications [10] [11].

Copper-Catalyzed Multicomponent Reactions

Copper-catalyzed multicomponent reactions have emerged as powerful tools for the convergent synthesis of 2-aminoquinoline-3-carboxamide derivatives, offering the ability to construct complex molecular architectures from simple starting materials in a single operation [12] [13] [14] [15]. These methodologies exemplify the principles of green chemistry by minimizing the number of synthetic steps and reducing waste generation.

A particularly innovative approach involves the copper-catalyzed domino reaction of 2-bromobenzaldehydes, cyanoacetamides, and additional coupling partners [13] [14]. This protocol integrates consecutive amination, condensation, cyclization, and dehydrogenation steps in a single reaction vessel [13] [14]. The copper catalyst serves multiple roles, facilitating both the initial coupling reactions and the subsequent cyclization processes [13] [14].

The mechanistic pathway begins with copper-catalyzed amination of 2-bromobenzaldehyde to form the corresponding 2-aminobenzaldehyde in situ [14]. This intermediate then condenses with the cyanoacetamide component, forming an enamine intermediate that undergoes copper-facilitated intramolecular cyclization [14]. The process concludes with aerial oxidation to aromatize the dihydroquinoline intermediate and regenerate the copper catalyst [14].

Reaction conditions typically involve copper(II) acetate as the catalyst at loadings of 5-10 mol%, with reactions conducted at 80°C in suitable solvents such as dimethylformamide or acetonitrile [12] [14]. The methodology demonstrates broad substrate scope, accommodating various substitution patterns on both aromatic components [13] [14]. Aliphatic and aromatic aldehydes can be incorporated to introduce diverse substituents at different positions of the quinoline framework [14].

Yields for copper-catalyzed multicomponent reactions typically range from 60-78%, which, while moderate compared to some alternative approaches, represent excellent efficiency considering the complexity of the transformation [14]. The ability to form multiple bonds in a single operation provides significant advantages in terms of step economy and overall synthetic efficiency [13] [14].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has transformed the landscape of quinoline preparation by dramatically reducing reaction times while often improving yields and selectivity [16] [17] [18]. This technology harnesses the unique heating characteristics of microwave irradiation to accelerate chemical transformations through both thermal and non-thermal effects.

The application of microwave irradiation to 2-aminoquinoline-3-carboxamide synthesis typically involves modification of classical protocols to take advantage of rapid, uniform heating [16] [17]. Dynamic microwave power systems enable precise control of energy input, allowing for optimization of reaction conditions while preventing decomposition of sensitive substrates [16].

Representative protocols employ microwave irradiation at power levels of 400-750 watts with duty cycles ranging from 50-100% [16]. Reaction temperatures can be precisely controlled, typically ranging from 99-161°C depending on the specific transformation [16]. These conditions enable reaction times to be reduced from hours to minutes while maintaining or improving product yields [16] [17].

Comparative studies demonstrate significant advantages of microwave-assisted synthesis over conventional heating methods [16]. For example, the synthesis of quinoline derivatives that require 120 minutes under conventional heating can be completed in just 1 minute under microwave irradiation, with yields improving from 68% to 95% [16]. Similarly, cyclization reactions that typically require 240 minutes at 80°C under conventional conditions can be accomplished in 2 minutes at 141°C under microwave irradiation, with yields increasing from 33% to 60% [16].

The enhanced efficiency of microwave-assisted synthesis stems from several factors, including rapid and uniform heating, reduced side reactions due to shortened reaction times, and the ability to achieve higher effective concentrations [16] [17]. The technology also enables the use of solid supports, such as silica gel or alumina, which can further improve reaction selectivity and simplify purification procedures [16].

Microwave-assisted protocols demonstrate excellent compatibility with various synthetic approaches, including Friedländer reactions, multicomponent processes, and cyclization reactions [16] [17] [18]. The methodology is particularly valuable for reactions involving heterocyclic intermediates, where precise temperature control is crucial for achieving optimal yields [16] [17].

Comparative Analysis of Synthetic Methods

Yield and Efficiency Assessment

The evaluation of synthetic methodologies for 2-aminoquinoline-3-carboxamide requires comprehensive analysis of yield data, reaction efficiency, and practical considerations across different approaches. Systematic comparison reveals significant variations in performance metrics that influence method selection for specific applications.

| Synthetic Method | Typical Yield Range (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Friedländer Reaction (Classical) | 70-90 | 2-24 hours | 70-125 | High yields, operational simplicity |

| Reductive Cyclization of Nitrocyano Olefins | 70-85 | 3-8 hours | 80-120 | Tolerates electron-deficient substrates |

| One-Pot Synthesis from Cyanoacetamides | 75-90 | 10 minutes | 70 | One-pot protocol, simple workup |

| Copper-Catalyzed Multicomponent Reactions | 60-78 | 4-12 hours | 80-120 | Four-component convergence |

| Microwave-Assisted Synthesis | 80-95 | 5-20 minutes | 99-161 | Short reaction times, improved yields |

| Post-Functionalization Approaches | 65-80 | 2-6 hours | 25-80 | Late-stage diversification |

The one-pot synthesis from cyanoacetamides emerges as particularly attractive, combining high yields (75-90%) with exceptionally short reaction times (10 minutes) and mild conditions (70°C) [3] [10]. This methodology demonstrates superior time efficiency compared to classical approaches while maintaining excellent product quality [3]. The Friedländer reaction pathway provides reliable yields in the 70-90% range but requires significantly longer reaction times, typically 2-24 hours depending on substrate reactivity [1] [2] [3].

Microwave-assisted synthesis offers the best compromise between yield and reaction time, achieving 80-95% yields in just 5-20 minutes [16] [17]. However, this approach requires specialized equipment and careful optimization of power settings and duty cycles [16]. The investment in microwave technology may be justified for laboratories conducting frequent quinoline synthesis or requiring rapid method development [16] [17].

Copper-catalyzed multicomponent reactions, while providing unique convergent assembly opportunities, typically yield 60-78% of product [14]. Although these yields are moderate compared to other approaches, the ability to construct the quinoline framework from four separate components in a single operation provides significant strategic advantages [13] [14].

Selectivity and Stereochemical Control

The control of selectivity in 2-aminoquinoline-3-carboxamide synthesis encompasses regioselectivity, chemoselectivity, and potential stereochemical considerations, particularly when dealing with substituted substrates or chiral auxiliaries [19] [20] [21].

| Method | Regioselectivity | Chemoselectivity | Stereochemical Control | Functional Group Tolerance |

|---|---|---|---|---|

| Friedländer Reaction | Excellent | High | Not applicable | Broad |

| Copper-Catalyzed MCR | Complete | High | Limited | Very Broad |

| Microwave-Assisted | Good-Excellent | Moderate-High | Not applicable | Broad |

| Reductive Cyclization | Good | Moderate | Limited | Moderate |

| Post-Functionalization | Excellent | High | Possible | Very Broad |

Copper-catalyzed multicomponent reactions demonstrate complete regioselectivity, with products forming exclusively at the expected positions [13] [14] [22]. This high selectivity stems from the controlled sequential nature of the bond-forming processes and the directing effects of the copper catalyst [14] [22]. The methodology accommodates diverse functional groups, including electron-donating and electron-withdrawing substituents, halogens, and heteroaromatic systems [13] [14].

The Friedländer reaction pathway exhibits excellent regioselectivity due to the inherent directionality of the cyclization process [2] [3] [4]. The reaction proceeds through well-defined intermediates that undergo cyclization in a predictable manner, leading to consistent product formation [2] [3]. Functional group tolerance is broad, encompassing halogenated, alkylated, and heteroaromatic substrates [3].

Stereochemical control becomes relevant when considering asymmetric variants of these transformations. Recent advances in asymmetric Friedländer synthesis using chiral phosphoric acid catalysts have achieved enantioselectivities up to 97% for certain substrate combinations [4] [19]. These developments open new possibilities for preparing enantiomerically enriched quinoline derivatives with defined absolute configurations [19] [20].

Scalability and Industrial Applicability

The assessment of scalability and industrial potential requires evaluation of factors including raw material costs, reaction robustness, safety considerations, and environmental impact [23] [24] [25]. These parameters ultimately determine the viability of synthetic methods for large-scale production.

Continuous flow synthesis has emerged as a particularly promising approach for industrial applications, enabling the production of quinoline derivatives at throughputs exceeding 1 gram per hour [23] [26]. Flow chemistry provides superior heat and mass transfer compared to batch processes, leading to improved reaction control and consistent product quality [23]. The technology also enables real-time monitoring and automated optimization, reducing the need for manual intervention [23] [26].

The scalability of different synthetic approaches varies significantly based on their operational requirements and safety profiles [23] [24]. One-pot synthesis methods demonstrate excellent scalability due to their operational simplicity and minimal purification requirements [3] [10]. These processes can be readily adapted to larger reaction vessels without significant modification of reaction conditions [23].

Microwave-assisted synthesis faces scalability challenges due to limitations in commercial microwave equipment for large-scale operations [16] [17]. While the technology excels for laboratory and pilot-scale applications, scaling to industrial volumes may require development of specialized continuous microwave reactors [16] [17].

Safety considerations play a crucial role in industrial method selection. Approaches involving low-valent titanium reagents or other reactive metal species require specialized handling procedures and may present challenges for large-scale implementation [6] [7]. In contrast, methods employing mild bases and conventional heating are generally more amenable to industrial scaling [3] [10].

Cost analysis reveals that cyanoacetamide-based one-pot synthesis offers significant economic advantages due to the relatively low cost of starting materials and minimal waste generation [3] [10]. The short reaction times and simple workup procedures contribute to reduced operational costs and improved overall economics [3] [10] [11].

Green Chemistry Approaches

Sustainable Catalytic Systems

The development of sustainable catalytic systems for 2-aminoquinoline-3-carboxamide synthesis represents a critical advancement in addressing environmental concerns while maintaining synthetic efficiency [27] [28] [29]. Modern approaches emphasize the use of earth-abundant metals, recyclable catalysts, and processes that minimize environmental impact.

Iron-based catalytic systems have gained prominence as sustainable alternatives to precious metal catalysts [30]. Single-atom iron catalysts supported on hierarchically porous carbon materials demonstrate excellent activity and selectivity for quinoline synthesis through three-component oxidative cyclization [30]. These catalysts achieve approximately 68% selectivity for substituted quinolines while exhibiting remarkable stability and reusability [30]. The carbon-based support provides mechanical strength and enhanced catalytic activity compared to conventional supports [30].

Copper catalysts, despite being transition metals, offer significant sustainability advantages due to their abundance and relatively low toxicity [14] [15] [22]. Copper nanocomposites, such as Cu@PANI@Fe₃O₄, combine the catalytic activity of copper with magnetic separability for easy recovery and reuse [15]. These systems demonstrate good to excellent yields (28-45 μM IC₅₀ values) in quinoline synthesis while enabling catalyst recycling for up to five consecutive cycles [15].

Zeolite-based catalysts represent another sustainable approach, offering heterogeneous catalysis with excellent recyclability [31]. Hβ zeolites enable solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones with high efficiency [31]. The catalyst can be reused up to five times without significant loss of activity, demonstrating excellent sustainability credentials [31].

| Catalyst System | Substrate Scope | Yield Range (%) | Recyclability | Environmental Impact |

|---|---|---|---|---|

| TiCl₄/Zn | Nitrocyano olefins | 70-85 | Non-recyclable | Moderate |

| NaOH/Ethanol | Cyanoacetamides + aldehydes | 75-90 | Non-recyclable | Low |

| Cu(OAc)₂ | Multicomponent reactions | 60-78 | Limited | Moderate |

| Zeolites (Hβ) | Ketones + aminobenzophenones | 75-95 | Up to 5 cycles | Low |

| Ionic Liquids | Various substrates | 80-95 | Up to 6 cycles | Very low |

| Fe₃O₄ Nanoparticles | Aldehydes + cyclohexanone | 85-96 | Up to 6 cycles | Low |

Ionic liquid catalysts offer exceptional sustainability advantages through their negligible vapor pressure, thermal stability, and recyclability [27] [29]. These systems can often be recovered and reused multiple times while maintaining catalytic activity [27]. The tunable nature of ionic liquids enables optimization of both catalytic activity and environmental compatibility [27] [29].

Solvent-Free Methodologies

Solvent-free synthesis represents one of the most direct approaches to green chemistry, eliminating the environmental impact associated with organic solvents while often improving reaction efficiency [32] [33] [31]. These methodologies align with green chemistry principles by reducing waste generation and energy consumption.

Solvent-free Friedländer reactions using zeolite catalysts have demonstrated exceptional efficiency for quinoline synthesis [31] [34]. These processes typically employ Hβ zeolite as a heterogeneous catalyst, enabling reactions between ketones and 2-aminobenzophenones at elevated temperatures (100-150°C) without additional solvents [31]. Yields range from 75-95% with excellent catalyst recyclability [31].

The mechanism of solvent-free catalysis involves adsorption of reactants onto the catalyst surface, where concentrated local environments facilitate bond formation [31] [29]. Lewis acid sites on the catalyst surface activate carbonyl groups while simultaneously organizing the reactants for efficient cyclization [31]. This surface-mediated process often results in enhanced selectivity compared to solution-phase reactions [31] [34].

Mechanochemical approaches using ball milling or grinding techniques represent emerging solvent-free methodologies [32]. These processes harness mechanical energy to promote chemical transformations, often achieving better yields and shorter reaction times compared to conventional heating methods [32]. The absence of solvents eliminates purification challenges and reduces environmental impact [32].

Microwave-assisted solvent-free synthesis combines the advantages of rapid heating with elimination of organic solvents [16] [18]. These processes typically employ solid supports or neat reaction conditions with precise temperature control [16]. The enhanced heating efficiency of microwave irradiation enables completion of reactions that would otherwise require harsh conditions or extended reaction times [16] [18].

Atom Economy Considerations

Atom economy, defined as the percentage of starting material atoms that end up in the desired product, serves as a fundamental metric for evaluating the environmental efficiency of synthetic processes [35] [36] [37]. Optimizing atom economy in 2-aminoquinoline-3-carboxamide synthesis requires careful consideration of reaction design and byproduct formation.

| Synthetic Approach | Atom Economy (%) | E-Factor | Energy Efficiency | Waste Generation | Scalability |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | 85-95 | 0.2-0.8 | High | Minimal | Good |

| Microwave-Assisted Synthesis | 80-90 | 0.5-1.2 | Moderate | Low | Good |

| Aqueous Media Reactions | 75-85 | 1.0-2.5 | High | Moderate | Excellent |

| Ionic Liquid Catalysis | 80-90 | 0.3-0.9 | High | Low | Good |

| Electrochemical Synthesis | 90-98 | 0.45 | High | Minimal | Good |

The direct synthesis approach using cyanoacetamides and 2-aminobenzaldehydes achieves excellent atom economy (85-95%) by producing only water as a byproduct [3] [35]. This transformation incorporates all carbon, nitrogen, and oxygen atoms from the starting materials into the final product, with only the elimination of two water molecules [3] [35].

Electrochemically assisted synthesis represents the pinnacle of atom economy, achieving 90-98% efficiency by eliminating the need for stoichiometric oxidants [38]. These processes use electrical energy to drive oxidation and reduction reactions, generating minimal chemical waste [38]. The E-factor (mass of waste per mass of product) for electrochemical quinoline synthesis can be as low as 0.45, significantly better than many conventional approaches [38].

Continuous flow synthesis contributes to improved atom economy through enhanced mixing and heat transfer, leading to more complete conversions and reduced side product formation [23] [26]. The precise control of reaction parameters in flow systems enables optimization of conditions for maximum atom incorporation [23]. Additionally, the ability to telescope multiple reaction steps reduces the overall number of isolations and purifications required [23] [26].

The design of atom-economical processes requires consideration of both the intrinsic efficiency of the chemical transformation and the practical aspects of product isolation and purification [35] [37]. Methods that produce easily separable products through precipitation or crystallization contribute to overall atom economy by minimizing losses during workup procedures [3] [10].